molecular formula C9H12N2O2 B1278854 2-amino-N-methoxy-N-methylbenzamide CAS No. 133776-41-7

2-amino-N-methoxy-N-methylbenzamide

Cat. No. B1278854
Key on ui cas rn: 133776-41-7
M. Wt: 180.2 g/mol
InChI Key: RIPUVVAYNHOONU-UHFFFAOYSA-N
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Patent
US05053543

Procedure details

To a solution of N,O-dimethylhydroxylamine hydrochloride (51.2 g, 0.53 mmol) in 90-95% aqueous ethanol (200 ml) is added triethylamine (53 g, 0.53 mmol) and, after 10 minutes stirring at 25° C., isatoic anhydride (37.0 g, 0.35 mmol) in portions. The reaction is then heated at reflux for 1.5 hrs and poured onto an equal volume of ice and saturated sodium bicarbonate. The ethanol is then removed by rotary evaporation, the resulting aqueous mixture extracted with ethyl acetate (3×150 ml), the combined extracts washed with water, brine, dried over magnesium sulfate and activated charcoal, and concentrated to an orange oil. The oil is chromatographed on silica gel (1:1 diethyl ether:hexanes, then acetone) and distilled to give N-methoxy-N-methyl anthranilic acid amide as a pale yellow oil; yield 47.4 g (75%); b.p. 148°-151° C./0.35 mm.
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][O:4][CH3:5].C(N(CC)CC)C.[C:13]12[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=1)[NH:18]C(=O)[O:16][C:14]2=O.C(=O)(O)[O-].[Na+]>C(O)C>[CH3:5][O:4][N:3]([CH3:2])[C:14](=[O:16])[C:13]1[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=1)[NH2:18] |f:0.1,4.5|

Inputs

Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
51.2 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
53 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
37 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
after 10 minutes stirring at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hrs
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The ethanol is then removed by rotary evaporation
EXTRACTION
Type
EXTRACTION
Details
the resulting aqueous mixture extracted with ethyl acetate (3×150 ml)
WASH
Type
WASH
Details
the combined extracts washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate and activated charcoal
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an orange oil
CUSTOM
Type
CUSTOM
Details
The oil is chromatographed on silica gel (1:1 diethyl ether
DISTILLATION
Type
DISTILLATION
Details
hexanes, then acetone) and distilled

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CON(C(C=1C(N)=CC=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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